molecular formula C21H23N3O2 B2912617 N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide CAS No. 1396893-23-4

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide

Cat. No. B2912617
CAS RN: 1396893-23-4
M. Wt: 349.434
InChI Key: UOWKVAPNZCGELF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide, also known as NPC, is a synthetic compound that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects on various diseases, including cancer and neurodegenerative disorders. In

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of AKT and mTOR, which are involved in cell proliferation and survival. This compound also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, this compound has been shown to modulate the activity of various transcription factors, including NF-κB and Nrf2, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and inflammatory cytokines in cells. This compound also increases the levels of glutathione, which is an important antioxidant in the body. In animal studies, this compound has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical use.

Future Directions

For N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide research include exploring its potential use in combination with other drugs, investigating its use as a diagnostic tool, and further understanding its mechanism of action and potential side effects in humans.

Synthesis Methods

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide can be synthesized using a multi-step process that involves the reaction of nicotinoyl chloride with piperidine, followed by the reaction of the resulting compound with cinnamoyl chloride. The final product is obtained through purification by column chromatography. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been extensively used in scientific research due to its potential therapeutic effects on various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-3-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(9-8-17-5-2-1-3-6-17)23-15-18-10-13-24(14-11-18)21(26)19-7-4-12-22-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWKVAPNZCGELF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.